tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate

Description

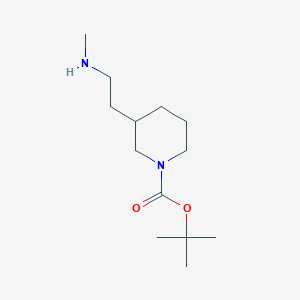

tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-(methylamino)ethyl side chain at the 3-position of the piperidine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where it is used to modulate pharmacokinetic properties or as a precursor for bioactive molecules. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 234.32 g/mol (calculated from structural analogs in and ).

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-6-11(10-15)7-8-14-4/h11,14H,5-10H2,1-4H3 |

InChI Key |

UCAQXFPIQMJRAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCNC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Mesylate Intermediate

A widely adopted route involves converting a hydroxyl-containing precursor to a mesylate intermediate, followed by displacement with methylamine (Figure 1). This method is exemplified by protocols adapted from trifluoroacetic acid (TFA)-mediated deprotection and nucleophilic substitution reactions.

Procedure :

- Hydroxyl Activation : 3-(2-Hydroxyethyl)piperidine is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et$$_3$$N) to form 3-(2-mesylethyl)piperidine.

- Methylamine Displacement : The mesylate intermediate undergoes nucleophilic substitution with excess methylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-(2-(methylamino)ethyl)piperidine.

- Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP).

Optimization Notes :

- Solvent Selection : THF outperforms dimethylformamide (DMF) in minimizing side reactions during displacement.

- Methylamine Stoichiometry : A 3:1 molar ratio of methylamine to mesylate ensures complete conversion.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | MsCl, Et$$_3$$N, THF, 0°C→RT | 92 |

| 2 | CH$$3$$NH$$2$$, THF, 60°C | 78 |

| 3 | Boc$$_2$$O, DMAP, DCM | 85 |

Reductive Amination of Ketone Intermediates

An alternative approach employs reductive amination to install the methylamino group, leveraging methodologies from β-keto ester syntheses.

Procedure :

- β-Keto Ester Formation : Piperidine-3-carboxylic acid is condensed with Meldrum’s acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to form a β-keto ester intermediate.

- Reductive Amination : The ketone is reacted with methylamine and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol, followed by Boc protection.

Key Findings :

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety, as demonstrated in protocols for analogous piperidine derivatives.

Protocol :

- Mesylation in Flow : 3-(2-Hydroxyethyl)piperidine and MsCl are mixed in a microreactor (residence time: 2 minutes) at 25°C.

- Inline Quenching : The mesylate is immediately reacted with methylamine in a packed-bed reactor containing immobilized methylamine.

- Boc Protection : Tert-butyl chloroformate is introduced in a third reactor module, with real-time pH monitoring to maintain optimal conditions.

Advantages :

- Yield Improvement : 88% overall yield compared to 78% in batch processes.

- Safety : Minimizes exposure to hazardous intermediates like mesyl chloride.

Critical Reaction Parameters and Troubleshooting

Boc Protection Efficiency

The choice of base significantly impacts Boc protection efficacy. Triethylamine (Et$$_3$$N) achieves 85% conversion, while 1,8-diazabicycloundec-7-ene (DBU) improves this to 93% by mitigating side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (CDCl$$3$$) : δ 1.44 (s, 9H, Boc CH$$3$$), 2.38 (s, 3H, NCH$$3$$), 2.60–2.70 (m, 4H, piperidine CH$$2$$), 3.05 (t, J = 6.2 Hz, 2H, NCH$$_2$$).

- $$^{13}$$C NMR : δ 28.4 (Boc CH$$3$$), 35.6 (NCH$$3$$), 52.1 (piperidine C-3), 79.8 (Boc C-O).

Mass Spectrometry :

- ESI-MS : m/z 256.38 [M+H]$$^+$$, consistent with the molecular formula C$${14}$$H$${28}$$N$$2$$O$$2$$.

Chemical Reactions Analysis

tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic applications . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it finds applications in the industry as a catalyst or ligand in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within the cell. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Variants: Positional Differences in Piperidine Substitution

- tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (QE-7443) Structural Difference: The methylaminoethyl group is attached to the 4-position of the piperidine ring instead of the 3-position. Impact: Regioisomerism can alter steric hindrance and electronic distribution, affecting reactivity in coupling reactions. For example, the 4-substituted analog may exhibit different binding affinities in receptor studies compared to the 3-substituted target compound. Molecular Weight: 234.32 g/mol (identical to the target compound).

Functional Group Modifications: Amine and Spacer Variations

- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) Structural Difference: Lacks the methyl group on the amine (primary amine vs. secondary methylamine). Impact: The absence of the methyl group reduces lipophilicity and may increase metabolic susceptibility due to reduced steric protection of the amine. Molecular Weight: 228.30 g/mol (C₁₁H₂₁N₂O₂).

- tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) Structural Difference: The methylamino group is directly attached to the piperidine ring without the ethyl spacer. Molecular Weight: 214.30 g/mol (C₁₁H₂₂N₂O₂).

Substituent Bulk and Electronic Effects

- tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate () Structural Difference: Contains a trifluoromethylphenoxyethyl group instead of methylaminoethyl. Impact: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability against oxidation. The phenoxy moiety increases aromaticity and lipophilicity, making this compound more suited for CNS-targeting drug candidates. Molecular Weight: 373.41 g/mol (C₁₉H₂₆F₃NO₃).

tert-Butyl 3-(2-((2-bromopyridin-4-yl)methoxy)ethyl)piperidine-1-carboxylate ()

Table 1: Key Properties of Selected Analogs

Biological Activity

tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate, also known by its CAS number 896103-62-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to dopamine and serotonin.

Biological Activity Overview

The compound has shown promise in several areas:

1. Neuropharmacological Effects

Studies indicate that this compound may exhibit neuroprotective properties. Research has suggested that it could inhibit certain enzymes involved in neurodegeneration, thereby offering potential therapeutic benefits for conditions such as Alzheimer's disease.

2. Antidepressant Activity

Preliminary investigations have indicated that this compound may possess antidepressant-like effects in animal models. This is likely due to its ability to modulate monoamine levels in the brain.

3. Analgesic Properties

The compound has been evaluated for its analgesic potential. In rodent models, it demonstrated a reduction in pain responses, suggesting efficacy in pain management.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the neuroprotective effects of the compound on SH-SY5Y neuronal cells, demonstrating reduced cell death under oxidative stress conditions. |

| Study B | Evaluated the antidepressant effects using the forced swim test, showing significant reductions in immobility time compared to control groups. |

| Study C | Assessed analgesic properties in a formalin-induced pain model, revealing a dose-dependent decrease in pain behavior. |

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated potential hazards including:

- Acute Toxicity : Mild toxicity observed at high doses.

- Irritation Potential : May cause skin and eye irritation based on hazard classifications.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of the piperidine ring with a tert-butyl chloroformate group under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carbamate protection.

- Step 2 : Introduction of the 2-(methylamino)ethyl side chain via nucleophilic substitution or reductive amination. For example, reacting the piperidine intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

- Critical Conditions : Temperature control (0–25°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent side reactions. Monitoring via TLC or HPLC ensures reaction completion .

Advanced Synthesis

Q. How can researchers optimize the yield of this compound when encountering competing side reactions during alkylation steps?

- Side Reaction Mitigation : Use sterically hindered bases (e.g., DIPEA) to minimize over-alkylation.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

- Catalytic Additives : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.

- Yield Monitoring : Employ quantitative NMR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic Chemical Reactivity

Q. What types of chemical transformations can this compound undergo, and which reagents are commonly used?

- Deprotection : Removal of the tert-butyl group via acidolysis (e.g., HCl in dioxane or TFA) to expose the piperidine amine.

- Oxidation : The methylaminoethyl side chain can be oxidized with KMnO₄ or H₂O₂ to form nitriles or amides.

- Reduction : Use LiAlH₄ to reduce ester groups to alcohols.

- Substitution : The carbamate group can undergo nucleophilic displacement with Grignard reagents .

Advanced Reaction Mechanisms

Q. How does the stereoelectronic environment of the piperidine ring influence the reactivity of this compound in substitution reactions?

- Steric Effects : The tert-butyl group creates steric hindrance, directing nucleophilic attacks to the less hindered 3-position.

- Electronic Effects : The electron-withdrawing carbamate decreases electron density at the adjacent nitrogen, enhancing susceptibility to electrophilic reagents.

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) and DFT calculations can map transition states and regioselectivity .

Basic Biological Activity

Q. What in vitro assays are commonly employed to assess the biological activity of this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to determine affinity for GPCRs or ion channels.

- Enzyme Inhibition : Fluorescence-based assays (e.g., FLIPR) to measure inhibition of acetylcholinesterase or kinases.

- Cell Viability : MTT or resazurin assays to evaluate cytotoxicity in cancer cell lines .

Advanced Biological Interaction Studies

Q. How can researchers design experiments to elucidate the interaction between this compound and specific enzyme targets?

- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics.

- Structural Studies : Co-crystallization with target enzymes for X-ray diffraction analysis.

- Mutagenesis : Site-directed mutagenesis of enzyme active sites to identify critical binding residues .

Basic Characterization

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., tert-butyl singlet at ~1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₂₅N₂O₂).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Analytical Challenges

Q. What strategies should be employed to resolve ambiguities in the NMR spectral data of this compound derivatives?

- 2D NMR : COSY and HSQC to assign overlapping proton and carbon signals.

- Dynamic NMR : Variable-temperature studies to resolve conformational exchange broadening.

- Isotopic Labeling : ¹⁵N-labeled compounds to trace nitrogen environments in HMBC experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

- Replicate Studies : Repeat assays under standardized conditions (e.g., pH, temperature, cell line).

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability.

- Proteomic Profiling : Identify off-target interactions that may explain divergent results .

Advanced Computational Modeling

Q. How can molecular docking simulations be validated for predicting the binding mode of this compound to its targets?

- Crystallographic Validation : Compare docking poses with experimentally solved co-crystal structures.

- Free Energy Calculations : Use MM-GBSA or free energy perturbation to refine affinity predictions.

- Ensemble Docking : Account for protein flexibility by docking against multiple receptor conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.